Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate

Antioxidant activity Schiff base ligands DPPH radical scavenging

Generic 2-aminothiophene carboxylates often cause irreproducible catalytic performance due to uncontrolled scaffold variation. This compound provides a rigorously characterized, N-methyl-tetrahydropyridine-fused platform for consistent Schiff base ligand synthesis. • Ru(II) transfer hydrogenation: 525 h⁻¹ TOF - 35% higher than the closest phenyl-benzo[b]thiophene congener. • Free ligand antioxidant activity: 58.2% DPPH inhibition at 100 mg/L, outperforming phenyl analogs by 15.5 percentage points. • Tunable metal complexes: optical band gaps from 2.45 eV (Pd) to 2.98 eV (Zn) enable systematic optoelectronic screening. • Co(II) antimicrobial boosting: 86-89% larger inhibition zones vs. free ligand against both Gram-positive and Gram-negative strains. Supplied at ≥95% purity as a solid; for R&D use in catalysis, materials discovery, and medicinal chemistry.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 303998-84-7
Cat. No. B1363849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate
CAS303998-84-7
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=C2C(=O)OC)N
InChIInChI=1S/C10H14N2O2S/c1-12-4-3-6-7(5-12)15-9(11)8(6)10(13)14-2/h3-5,11H2,1-2H3
InChIKeyRJNUPQGDQZMPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Core Structure & Identity


Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 303998-84-7) is a heterocyclic 2-aminothiophene derivative that incorporates a fused tetrahydropyridine ring bearing a methyl substituent at the 6‑position and a methyl ester at the 3‑position [1]. The compound is typically synthesized via the Gewald reaction using 1‑methylpiperidin‑4‑one as the ketone component, which introduces the N‑methyl‑tetrahydropyridine moiety that distinguishes it from other 2‑aminothiophene‑3‑carboxylate scaffolds [2]. Its primary utility lies in serving as a precursor for Schiff base ligands through condensation of the free 2‑amino group with carbonyl reagents, yielding ligand systems that subsequently coordinate transition metals for applications in catalysis, biological evaluation, and optoelectronic studies [3]. The compound is commercially supplied at ≥95% purity as a solid and is classified for research and development use only .

Generic Substitution Limitations of Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate


The 2‑amino‑4,5,6,7‑tetrahydrothieno[2,3‑c]pyridine scaffold tolerates multiple substitution patterns—variation at the 3‑position (ester, nitrile, carboxylic acid), the 6‑position (H, methyl, phenyl, chiral alkyl), and the heterocyclic core itself (thieno[2,3‑c]pyridine vs. benzo[b]thiophene)—each of which alters the electronic environment, steric demand, and coordination behavior of the derived ligands [1]. Simple ester-to-ester interchange (e.g., substituting the methyl ester with an ethyl ester) can modify hydrolysis kinetics, while replacement of the N‑methyl group with hydrogen removes a key stereoelectronic handle that governs Schiff base formation rates and the geometry of resulting metal complexes [2]. Even closer analogs such as the 6‑phenyl‑benzo[b]thiophene congener display measurably different antioxidant radical‑scavenging capacities and catalytic turnover frequencies when formulated into identical metal‑complex systems [3]. Generic sourcing of the nearest available 2‑aminothiophene carboxylate therefore risks both irreproducibility and suboptimal performance in the end application.

Head-to-Head Performance vs Structural Analogs


Superior DPPH Scavenging vs Phenyl Analog

When the target compound and its 6‑phenyl‑benzo[b]thiophene analog were each condensed with 5‑bromosalicylaldehyde to form Schiff base ligands L1 and L2, respectively, the L1 ligand derived from methyl 2‑amino‑6‑methyl‑4,5,6,7‑tetrahydrothieno[2,3‑c]pyridine‑3‑carboxylate exhibited a DPPH free‑radical scavenging activity of 58.2% at 100 mg/L, whereas L2 reached only 42.7% under identical conditions [1]. This head‑to‑head comparison demonstrates that the N‑methyl‑tetrahydropyridine‑fused thiophene core imparts a measurable advantage in radical‑quenching capacity over the phenyl‑substituted benzo[b]thiophene scaffold.

Antioxidant activity Schiff base ligands DPPH radical scavenging

Transfer Hydrogenation TOF Advantage vs Phenyl Analog

The Ru(II) complex of the Schiff base derived from the target compound (complex 1c) catalyzed the transfer hydrogenation of acetophenone to 1‑phenylethanol with a turnover frequency (TOF) of 525 h⁻¹, whereas the corresponding Ru(II) complex prepared from the 6‑phenyl‑benzo[b]thiophene analog (complex 2c) achieved a TOF of 390 h⁻¹ under identical reaction conditions (100 °C, KOH co‑catalyst, 2‑propanol as hydrogen source) [1]. The enhanced TOF is attributed to the more favorable electron‑donating character of the N‑methyl‑tetrahydropyridine system compared to the phenyl‑benzo[b]thiophene scaffold, which modulates the electron density at the ruthenium center [1].

Transfer hydrogenation Ruthenium catalysis Schiff base metal complexes

Optical Band Gap: Pd(II) vs Fe(II) and Zn(II)

Among Fe(II), Zn(II), and Pd(II) complexes synthesized from the Schiff base of the target compound with o‑vanillin, the Pd(II) complex exhibited the lowest optical band gap (Eg) of 2.45 eV in dichloromethane at 0.498 mM, compared with 2.81 eV for Fe(II) and 2.98 eV for Zn(II) under identical conditions [1]. This systematic variation demonstrates that the target compound provides a consistent ligand platform that allows predictable band‑gap tuning through metal selection, a property exploited in nanoelectronics and optoelectronic device design. The Pd(II) complex also showed the highest molar extinction coefficient of 1.82 × 10⁴ L mol⁻¹ cm⁻¹ at the same concentration [1].

Optical band gap Metal complex optoelectronics Pd(II) Schiff base complexes

Co(II) Complex Antimicrobial Potency vs Free Ligand

The Co(II) complex of the o‑vanillin‑derived Schiff base of the target compound demonstrated significantly greater antibacterial activity than the free ligand. Against Gram‑positive S. aureus, the Co(II) complex achieved an inhibition zone diameter (IZD) of 17 mm at 500 µg/disc, while the free ligand produced only 9 mm [1]. Against Gram‑negative E. coli, the IZD was 13 mm for the Co(II) complex versus 7 mm for the free ligand [1]. The Ru(II) complex further outperformed the ligand in radical‑scavenging assays: 72.4% vs. 38.1% for DPPH, 68.9% vs. 31.2% for superoxide anion, and 64.5% vs. 29.8% for hydroxyl radical at 100 mg/L [1].

Antimicrobial activity Co(II) Schiff base complexes Gram-positive and Gram-negative bacteria

Application Scenarios for Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate


Transfer Hydrogenation Catalysis

For laboratories developing Ru(II)‑based transfer hydrogenation catalysts, the Schiff base derived from methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate delivers a TOF of 525 h⁻¹, which is 35% higher than that obtained from the closest phenyl‑benzo[b]thiophene analog [1]. This makes the compound the preferred ligand precursor when catalytic productivity is the primary procurement criterion.

Maximized DPPH Radical Scavenging

When a free Schiff base ligand with high intrinsic radical‑scavenging activity is needed—without the additional complexity of metalation—the target compound delivers 58.2% DPPH inhibition at 100 mg/L, outperforming the phenyl‑substituted analog by 15.5 percentage points [1]. This is directly relevant for antioxidant screening programs where the ligand itself is the active agent.

Tunable Band-Gap Ligands for Optoelectronics

The target compound forms a consistent Schiff base platform that yields complexes with optical band gaps spanning from 2.45 eV (Pd) to 2.98 eV (Zn) [2]. This reproducibility enables systematic optoelectronic property tuning without altering the organic ligand source, making the compound valuable for procurement in materials discovery labs.

Metalloantibiotic Discovery via Co(II) Complexation

Coordination of Co(II) to the target compound's o‑vanillin‑derived Schiff base boosts antimicrobial inhibition zone diameters by approximately 86–89% over the free ligand against both Gram‑positive and Gram‑negative test strains [3]. Procurement of the compound is therefore warranted for medicinal chemistry groups exploiting metal‑based antimicrobial strategies.

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